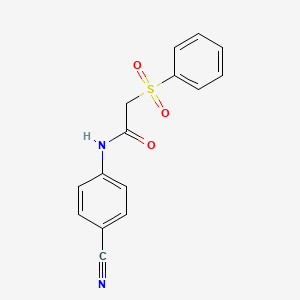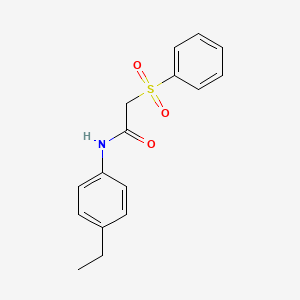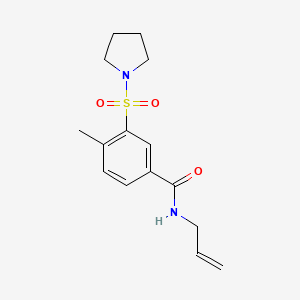![molecular formula C11H10N4O2 B4393769 5-methyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B4393769.png)
5-methyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Descripción general
Descripción
5-methyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione, commonly known as MPTD, is a heterocyclic compound that has drawn attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
MPTD is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and receptors in the body. The compound has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. MPTD has also been found to inhibit the activity of various kinases, including glycogen synthase kinase-3β, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
MPTD has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MPTD has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, MPTD has been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTD has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using various methods. Another advantage is that MPTD has been found to have a wide range of therapeutic properties, which makes it a promising candidate for drug development. However, one limitation is that the compound has not been extensively studied in humans, and its safety and efficacy have not been established.
Direcciones Futuras
There are several future directions for the study of MPTD. One direction is to conduct further studies to determine the safety and efficacy of the compound in humans. Another direction is to explore the potential use of MPTD in the treatment of other diseases, such as diabetes and cardiovascular disease. In addition, future studies could focus on the development of novel synthetic methods for MPTD and its derivatives, which could lead to the discovery of more potent and selective compounds.
Aplicaciones Científicas De Investigación
MPTD has been studied extensively for its potential therapeutic properties. It has been found to have anticancer, antifungal, and antibacterial activities. MPTD has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
5-methyl-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-14-10(16)8-9(11(14)17)15(13-12-8)7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMWOOAEMLWJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(C1=O)N(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B4393702.png)
![11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393705.png)

![4-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4393725.png)


![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-methylpiperazine](/img/structure/B4393743.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4393745.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B4393751.png)


![N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4393775.png)
![2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4393797.png)